molecular formula C11H14N2O4S2 B1391670 (R)-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid CAS No. 737799-50-7

(R)-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid

Cat. No.: B1391670
CAS No.: 737799-50-7
M. Wt: 302.4 g/mol
InChI Key: ZGBBDTSPDSBUSY-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid” is a compound that belongs to the class of thiazolidines . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .


Synthesis Analysis

Thiazolidine derivatives can be synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, enantiopure ®-2-phenyl-N-tosylaziridine ®-5a reacted with phenyl isothiocyanates 6a, using scandium(III) triflate as a catalyst in dichloromethane at 0 °C .


Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The molecular structure of “®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid” would be a derivative of this basic structure.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A key application of this compound is in the synthesis of peptide-like structures for pharmacological evaluation. Magni, Signorelli, and Bocchiola (1994) synthesized a new compound with a peptide-like structure, including (R)-3-[(S)-(5-oxo-2-pyrrolidinyl)carbonyl]-thiazolidine-4-carboxylic acid and its derivatives, which were tested for immunostimulant activity. This research provided insight into the structure-activity relationships of such compounds (Magni, Signorelli, & Bocchiola, 1994).

Stereochemical Studies

Another application lies in stereochemical studies. Györgydeák et al. (1996) conducted a study on the reaction of (4S)-5,5-dimethyl-4-thiazolidine-carboxylic acid with alkyl and aryl isothiocyanates, leading to the formation of bicyclic thiohydantoins. This research contributed to understanding the stereochemistry of such reactions, which is crucial in designing chiral compounds for various applications (Györgydeák et al., 1996).

Microwave Irradiation in Chemical Reactions

Al-Zaydi (2010) explored the use of microwave irradiation in reactions involving 2-(arylamino)thiazol-4-ones, demonstrating the potential for efficient synthesis methods. This research highlighted the benefits of using microwave irradiation in chemical synthesis, particularly for thiazolidine-based compounds (Al-Zaydi, 2010).

Enantioselective Esterification

Shiina et al. (2012) found that pyridine-3-carboxylic anhydride (3-PCA) could be used for enantioselective esterification, which is significant for the synthesis of chiral compounds. This method can be applied to various carboxylic acids, including those similar to (R)-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid, to produce optically active esters (Shiina, Nakata, Ono, & Mukaiyama, 2012).

Stability Studies

The stability of related thiazolidine compounds, such as D-5,5-dimethyl-delta2-thiazoline-4-carboxylic acid, was studied by Adriaens et al. (1978). Understanding the stability of these compounds under various conditions is crucial for their application in pharmaceuticals and other scientific fields (Adriaens et al., 1978).

Cycloaddition Reactions

Cardoso et al. (2006) investigated the cycloaddition of nonstabilized azomethine ylides generated from 1,3-thiazolidine-4-carboxylic acids, leading to the synthesis of pyrrolo[1,2-c]thiazole derivatives. This research opens avenues for synthesizing novel heterocyclic compounds, which are valuable in various chemical and pharmaceutical applications (Cardoso et al., 2006).

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Biochemical Analysis

Biochemical Properties

®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the formation of stable thiazolidine products under physiological conditions . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating bioorthogonal reactions that are essential for the covalent conjugation of biomolecules such as nucleic acids, antibodies, and proteins . The nature of these interactions often involves the formation of thiazolidine rings, which are stable and do not require any toxic reagents or catalysts .

Cellular Effects

The effects of ®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to decrease cell viability in glioblastoma multiform cells, indicating its potential as an antitumor agent . Additionally, the presence of the thiazolidine moiety enhances the pharmacological properties of the compound, making it a valuable tool in medicinal chemistry .

Molecular Mechanism

At the molecular level, ®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. These interactions often involve the inhibition or activation of enzymes, leading to changes in gene expression . The compound’s ability to form stable thiazolidine rings under physiological conditions is a key aspect of its mechanism of action . This stability allows for efficient and specific bioorthogonal reactions, which are essential for studying and manipulating cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid change over time. The compound is known for its stability and resistance to degradation under physiological conditions . Long-term studies have shown that it maintains its activity and function over extended periods, making it a reliable tool for in vitro and in vivo experiments . The temporal effects on cellular function may vary depending on the specific experimental conditions and the type of cells being studied .

Dosage Effects in Animal Models

The effects of ®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing tumor growth and modulating immune responses . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of careful dosage optimization in preclinical studies . Threshold effects and dose-response relationships are critical factors to consider when evaluating the compound’s therapeutic potential .

Metabolic Pathways

®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s ability to form stable thiazolidine rings allows it to participate in bioorthogonal reactions that are essential for metabolic studies . These interactions can influence the overall metabolic profile of cells and tissues, providing valuable insights into the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of ®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .

Subcellular Localization

The subcellular localization of ®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it allows for precise modulation of cellular processes . The presence of the thiazolidine moiety enhances the compound’s ability to interact with specific subcellular targets, providing a valuable tool for studying intracellular dynamics .

Properties

IUPAC Name

(4R)-5,5-dimethyl-3-pyridin-3-ylsulfonyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S2/c1-11(2)9(10(14)15)13(7-18-11)19(16,17)8-4-3-5-12-6-8/h3-6,9H,7H2,1-2H3,(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBBDTSPDSBUSY-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(CS1)S(=O)(=O)C2=CN=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](N(CS1)S(=O)(=O)C2=CN=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679723
Record name (4R)-5,5-Dimethyl-3-(pyridine-3-sulfonyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737799-50-7
Record name (4R)-5,5-Dimethyl-3-(pyridine-3-sulfonyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(R)-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid
Reactant of Route 3
(R)-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid
Reactant of Route 4
(R)-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid
Reactant of Route 5
(R)-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid
Reactant of Route 6
(R)-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.